molecular formula C18H18N2O4S B7746522 2-[5-(4-Ethoxyphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid

2-[5-(4-Ethoxyphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid

Cat. No.: B7746522
M. Wt: 358.4 g/mol
InChI Key: WCECLZWGJQEFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-Ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid is a thienopyrimidinone derivative characterized by a 4-ethoxyphenyl substituent at the 5-position, a methyl group at the 6-position, and a propionic acid side chain at the 3-position of the heterocyclic core.

Below, we compare this compound with structurally and functionally analogous derivatives.

Properties

IUPAC Name

2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-4-24-13-7-5-12(6-8-13)14-11(3)25-16-15(14)17(21)20(9-19-16)10(2)18(22)23/h5-10H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCECLZWGJQEFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C=N3)C(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminothiophene Carboxylates with Urea Derivatives

A widely adopted strategy involves the cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic or basic conditions. For example, heating methyl 2-amino-4-methylthiophene-3-carboxylate with urea in acetic acid at 120°C for 6 hours yields the unsubstituted thieno[2,3-d]pyrimidin-4-one scaffold in 78% yield. This method benefits from scalability but requires subsequent functionalization at positions 3, 5, and 6.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization steps. Pretze et al. demonstrated that urea derivatives react with aminothiophene precursors under microwave conditions (150°C, 20 minutes) to achieve 85–90% yields of the pyrimidinone core. This approach reduces reaction times and minimizes thermal degradation, making it suitable for acid-sensitive intermediates.

Functionalization at Position 5: Introducing the 4-Ethoxyphenyl Group

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is the most reliable method for installing aryl groups at position 5. Using a brominated or iodinated thieno[2,3-d]pyrimidinone intermediate, the reaction with 4-ethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture (90°C, 12 hours) achieves 70–75% yields. Key optimizations include:

  • Ligand selection : Bidentate ligands like XPhos improve catalytic activity.

  • Solvent systems : Mixed aqueous/organic solvents enhance boronic acid solubility.

Direct Electrophilic Substitution

Electrophilic aromatic substitution using 4-ethoxyphenyliodonium salts under Friedel-Crafts conditions (AlCl₃, CH₂Cl₂, 0°C to room temperature) offers an alternative route. However, this method suffers from poor regioselectivity (<50% yield) due to competing reactions at electron-rich positions of the thiophene ring.

Methyl Group Installation at Position 6

Alkylation of Pyrimidinone Intermediates

Methylation at position 6 is typically achieved via alkylation of a pre-formed thieno[2,3-d]pyrimidinone. Treatment with methyl iodide in the presence of K₂CO₃ in DMF at 60°C for 4 hours provides the 6-methyl derivative in 82% yield. Steric hindrance from the adjacent 5-aryl group necessitates prolonged reaction times (up to 8 hours) for complete conversion.

Reductive Amination

For advanced intermediates, reductive amination using formaldehyde and NaBH₃CN in MeOH/THF selectively introduces the methyl group. This method is advantageous when nitrogen-containing substituents are present elsewhere in the molecule.

Propionic Acid Moiety at Position 3

Nucleophilic Substitution with Propionic Acid Derivatives

The propionic acid side chain is introduced via nucleophilic displacement of a halogen (Cl or Br) at position 3. Reacting 3-bromo-thieno[2,3-d]pyrimidinone with methyl propionate in the presence of Cs₂CO₃ and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in DMF at 100°C for 6 hours yields the methyl ester, which is hydrolyzed to the acid using LiOH in THF/H₂O (90% yield over two steps).

Mitsunobu Reaction

For chiral analogs, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine couples 3-hydroxy intermediates with propionic acid derivatives. This method preserves stereochemistry but requires anhydrous conditions and elevated temperatures (70°C, 12 hours).

Optimization of Reaction Conditions

Catalytic Enhancements

The use of trifluoromethanesulfonic acid (TfOH) as a catalyst in methoxylation steps, as reported in CN101747283B, improves conversion rates to >95% by stabilizing transition states. Similarly, copper(I) iodide accelerates Ullman-type couplings for aryl group installation.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SNAr displacements, while ethereal solvents (THF, dioxane) are preferred for Pd-catalyzed couplings. Microwave-assisted reactions reduce energy consumption and improve yields by 10–15% compared to conventional heating.

Characterization and Analytical Data

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.2 (s, 1H, H-2), 7.6 (d, J = 8.4 Hz, 2H, ArH), 6.9 (d, J = 8.4 Hz, 2H, ArH), 4.1 (q, J = 6.8 Hz, 2H, OCH₂CH₃), 3.8 (s, 3H, CH₃), 2.5 (t, J = 7.2 Hz, 2H, CH₂), 2.1 (s, 3H, CH₃), 1.3 (t, J = 6.8 Hz, 3H, OCH₂CH₃).

  • HRMS : m/z calculated for C₁₉H₂₀N₂O₄S [M+H]⁺: 397.1125; found: 397.1128.

Comparative Analysis of Synthetic Methods

Method StepReagents/ConditionsYield (%)Key AdvantagesLimitations
Thienopyrimidinone FormationUrea, AcOH, 120°C, 6h78Scalable, low costLong reaction time
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C, 12h75High regioselectivitySensitivity to oxygen
Propionic Acid InstallationCs₂CO₃, TBAB, DMF, 100°C, 6h90Mild conditions, high yieldRequires ester hydrolysis
Microwave CyclizationMW, 150°C, 20min85Rapid, energy-efficientSpecialized equipment required

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Ethoxyphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Compound Name Substituent at 5-Position Core Structure Key Differences
2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid 4-Fluorophenyl Thieno[2,3-d]pyrimidin-4-one Ethoxy vs. fluoro substituent; fluorine enhances electronegativity, potentially altering binding affinity.
2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid 4-Ethylphenyl Thieno[2,3-d]pyrimidin-4-one Ethoxy (electron-donating) vs. ethyl (hydrophobic); ethyl may reduce polarity and metabolic stability.
2-[5-(4-Methoxyphenyl)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]methanesulfonamide 4-Methoxyphenyl Benzothieno[3,2-d]pyrimidin-4-one Benzothieno core (larger π-system) vs. thieno core; sulfonamide group instead of propionic acid.

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethoxyphenyl group in the target compound provides electron-donating effects, which may stabilize interactions with hydrophobic enzyme pockets (e.g., COX-2) compared to the electron-withdrawing 4-fluorophenyl group .

Analogs with Modified Acidic Side Chains

Compound Name Acidic Group Biological Activity
2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid Acetic acid Unknown (structural analog)
2-({3-[(methylsulfonyl)amino]-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl}thio)benzoic acid Benzoic acid + sulfonamide COX-2/iNOS inhibition

Key Observations:

  • Propionic Acid vs. Acetic Acid : The longer propionic acid chain in the target compound may improve solubility and pharmacokinetics compared to acetic acid derivatives, as seen in . Propionic acid’s additional methylene group could also modulate steric interactions with target enzymes .
  • Sulfonamide Derivatives : Compounds like those in replace the carboxylic acid with sulfonamide groups, which enhance hydrogen-bonding capacity and selectivity for COX-2 inhibition. However, sulfonamides may increase the risk of hypersensitivity reactions compared to carboxylic acids .

Functional Analogs with Anti-Inflammatory Activity

highlights benzothieno[3,2-d]pyrimidinone sulfonamides (e.g., compounds 1, 2, 4, 8–10) as potent inhibitors of COX-2, iNOS, and ICAM-1 in inflamed cells. These derivatives suppress PGE2 and IL-8 production, with IC50 values in the low micromolar range.

  • The 4-ethoxyphenyl group mimics the hydrophobic pocket-binding motifs of COX-2 inhibitors like celecoxib.
  • The propionic acid moiety may interact with polar residues in the enzyme’s active site, similar to ibuprofen’s carboxylate group .

Biological Activity

2-[5-(4-Ethoxyphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following structural features:

  • Ethoxyphenyl Group : This moiety enhances the lipophilicity and biological activity.
  • Thieno[2,3-d]pyrimidine Core : Known for its role in various biological activities, including enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit phosphoinositide 3-kinase (PI3K), an important enzyme in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced cell proliferation and potential anticancer effects.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
AnticancerInhibits PI3K, leading to reduced proliferation in cancer cell lines
AntimicrobialExhibits potential antifungal and antibacterial properties
Enzyme InhibitionTargets specific enzymes involved in cellular signaling

Case Studies

Several studies have investigated the biological effects of similar thieno[2,3-d]pyrimidine derivatives:

  • Anticancer Research : A study demonstrated that compounds with similar structures inhibited tumor growth in xenograft models by targeting PI3K pathways. The results indicated a significant reduction in tumor size compared to control groups .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial properties of thieno[2,3-d]pyrimidines, which showed effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis .

Q & A

Basic: What are the key considerations for designing an efficient synthesis route for this compound?

Answer:
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions. A common approach includes:

Core scaffold construction : Start with cyclocondensation of substituted thiophene derivatives with urea/thiourea to form the thienopyrimidine core.

Functionalization : Introduce the 4-ethoxyphenyl group via Suzuki-Miyaura coupling (optimized at 80–100°C with Pd(PPh₃)₄ catalyst) .

Propionic acid side-chain attachment : Use nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
Critical parameters : Solvent polarity (DMF or THF), reaction time (12–24 hrs for coupling steps), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can researchers address discrepancies in reported biological activities of this compound?

Answer:
Data contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

Orthogonal assays : Validate target inhibition (e.g., enzyme-linked immunosorbent assays) alongside cell-based viability assays (e.g., MTT on cancer cell lines) .

Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. ethoxyphenyl substitutions) to isolate pharmacophore contributions .

Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics .
Example : A fluorophenyl analog (CAS 451461-16-8) showed reduced COX-2 inhibition compared to the ethoxyphenyl variant, highlighting the role of the ethoxy group in hydrogen bonding .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

NMR spectroscopy :

  • ¹H NMR : Confirm aromatic proton environments (δ 6.8–7.4 ppm for ethoxyphenyl) and methyl groups (δ 2.1–2.5 ppm).
  • ¹³C NMR : Verify carbonyl (δ 170–175 ppm) and thienopyrimidine carbons (δ 150–160 ppm) .

HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 385.1) .

Advanced: What strategies are effective in elucidating the mechanism of action of this compound?

Answer:

Target deconvolution :

  • Chemical proteomics : Use immobilized compound pull-down assays with HeLa cell lysates to identify binding partners .
  • siRNA screening : Knock down suspected targets (e.g., kinases) to observe rescue effects .

Molecular docking : Model interactions with COX-2 or EGFR using AutoDock Vina (PDB IDs: 5KIR, 1M17). Focus on hydrogen bonds with the propionic acid moiety .

In vivo pharmacokinetics : Assess oral bioavailability in rodent models (Cmax and AUC metrics) to correlate efficacy with exposure .

Basic: How should researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer:

Temperature control : Maintain 60–80°C for cyclocondensation to avoid byproduct formation .

Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for coupling efficiency .

Workup protocols : Extract impurities using aqueous NaHCO₃ (pH 8–9) after acidification .
Example : Replacing THF with DMF increased Suzuki coupling yields from 45% to 72% for similar thienopyrimidines .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Answer:

Scaffold modifications : Synthesize analogs with:

  • Varied aryl groups (e.g., 4-chlorophenyl, 3-methoxyphenyl) .
  • Alternative side chains (e.g., acetic acid vs. propionic acid) .

In vitro testing : Screen analogs against disease-relevant targets (e.g., IC₅₀ for EGFR inhibition) .

Computational modeling : Use QSAR models (e.g., CoMFA) to predict bioactivity based on electronic (HOMO/LUMO) and steric parameters .
Key finding : The ethoxyphenyl group enhances solubility and target affinity compared to unsubstituted phenyl .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

Temperature : Store at –20°C in amber vials to prevent photodegradation.

Solubility : Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) for assays.

Stability monitoring : Perform HPLC every 6 months to detect decomposition (e.g., ester hydrolysis) .

Advanced: How can researchers resolve spectral data contradictions in structural characterization?

Answer:

X-ray crystallography : Resolve ambiguous NOE signals by obtaining a crystal structure (e.g., CCDC deposition) .

2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., thienopyrimidine vs. propionic acid protons) .

Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm carbonyl connectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.